molecular formula C13H12N2O6 B2668775 5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid CAS No. 866008-20-0

5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid

Cat. No.: B2668775
CAS No.: 866008-20-0
M. Wt: 292.247
InChI Key: PWNJYCUJBFAZPC-UHFFFAOYSA-N
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Description

5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid is a complex organic compound with a molecular formula of C13H11N2O6 This compound is notable for its unique structure, which includes a nitrobenzyl group and a tetrahydropyridine ring

Properties

IUPAC Name

5-[(4-nitrophenyl)methoxy]-6-oxo-2,3-dihydro-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6/c16-12-11(10(13(17)18)5-6-14-12)21-7-8-1-3-9(4-2-8)15(19)20/h1-4H,5-7H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNJYCUJBFAZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(=C1C(=O)O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid typically involves multiple steps. One common method starts with the preparation of the nitrobenzyl intermediate, which is then coupled with a pyridine derivative under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products Formed:

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridinecarboxylic acids.

Scientific Research Applications

5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a photolabile protecting group, which can be removed with light to control biological processes.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid involves its interaction with specific molecular targets. The nitrobenzyl group can undergo photolysis, releasing the active pyridinecarboxylic acid moiety. This process can be used to control the release of active compounds in biological systems, making it valuable in research applications.

Comparison with Similar Compounds

  • 4-Nitrobenzyl alcohol
  • 4-Nitrobenzyl chloride
  • 4-Nitrobenzyl bromide

Comparison: Compared to these similar compounds, 5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid is unique due to its tetrahydropyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other nitrobenzyl derivatives may not be suitable.

Biological Activity

5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer and antimicrobial activities, supported by various studies and findings.

Chemical Structure and Properties

The compound is characterized by the presence of a nitrobenzyl group and a tetrahydropyridine carboxylic acid moiety. Its molecular formula is C12_{12}H12_{12}N2_{2}O4_{4}, with a molecular weight of approximately 248.23 g/mol. The structural features contribute to its biological activity, particularly in inhibiting specific enzymes and interacting with cellular pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro Studies : Research using human lung adenocarcinoma (A549) cells demonstrated that derivatives of this compound exhibited cytotoxic effects. One study reported that certain derivatives reduced cell viability significantly, suggesting their potential as anticancer agents .
  • Mechanism of Action : The anticancer activity may be attributed to the inhibition of critical pathways involved in tumor growth. Compounds with a similar structure were found to inhibit PI3Kα, an important target in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Broad-Spectrum Activity : Compounds related to this structure showed effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens. This highlights the compound's potential in treating infections caused by resistant bacteria .
  • Specific Findings : In experiments, certain derivatives demonstrated selective antimicrobial activity against resistant strains, indicating their utility in developing new antibiotics .

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

  • Anticancer Efficacy : A study evaluated various derivatives against A549 cells and found that compounds with specific substitutions exhibited enhanced cytotoxicity compared to others. The most potent derivatives achieved over 70% reduction in cell viability at specific concentrations .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy against a panel of resistant bacterial strains. The results indicated that certain compounds had minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating significant antibacterial properties .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound and its derivatives:

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerA549 (lung cancer cells)IC50 = 100 µM
AntimicrobialStaphylococcus aureusMIC = 8 µg/mL
AntimicrobialEscherichia coliMIC = 16 µg/mL

Q & A

Basic: What are the recommended synthetic routes for 5-[(4-nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid?

Methodological Answer:
Synthesis typically involves multi-step protocols, such as:

  • Condensation reactions between nitrobenzyl derivatives and pyridinecarboxylic acid precursors, followed by cyclization under controlled conditions (e.g., reflux in toluene or DMF with catalysts like palladium or copper) .
  • Functional group modifications , such as oxidation of tetrahydro-pyridine intermediates to introduce the 6-oxo group.
  • Purification via column chromatography or recrystallization to achieve >95% purity.
    Key Considerations: Optimize reaction time and temperature to minimize by-products (e.g., over-oxidation or nitro group reduction) .

Basic: How should researchers characterize the structure and purity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm the presence of the nitrobenzyl group (aromatic protons at δ 7.5–8.5 ppm) and pyridinecarboxylic acid backbone (carbonyl signals at ~170 ppm in 13C^{13}\text{C} NMR) .
  • Infrared Spectroscopy (IR): Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, NO2_2 symmetric/asymmetric stretches at 1350–1520 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+^+ peak matching calculated mass).

Basic: What are the stability and storage guidelines for this compound?

Methodological Answer:

  • Stability: The compound is stable under inert atmospheres (N2_2/Ar) at –20°C. Avoid prolonged exposure to light or moisture, which may degrade the nitro or carboxylic acid groups .
  • Storage: Seal in amber glass vials with desiccants (e.g., silica gel). Use vacuum-sealed containers for long-term storage to prevent hydrolysis .

Advanced: How can computational modeling aid in understanding the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity and guide derivatization .
  • Solvent Effects: Use COSMO-RS models to optimize reaction solvents for synthesis or crystallization .

Advanced: What strategies resolve contradictions in reported synthetic yields or reaction conditions?

Methodological Answer:

  • Design of Experiments (DoE): Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
  • Mechanistic Studies: Use kinetic profiling (e.g., in situ FTIR) to detect intermediates and validate proposed reaction pathways .
  • Cross-Validation: Compare results with analogous nitro-containing heterocycles (e.g., pyridine/oxazole derivatives) to generalize trends .

Advanced: How can researchers assess the biological activity of this compound?

Methodological Answer:

  • In vitro Assays: Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .
  • Enzyme Inhibition Studies: Target enzymes like cyclooxygenase-2 (COX-2) or kinases, using fluorescence-based assays to quantify IC50_{50} values .
  • Toxicity Profiling: Perform MTT assays on mammalian cell lines to evaluate cytotoxicity before in vivo studies .

Advanced: What safety precautions are critical when handling nitro-containing intermediates?

Methodological Answer:

  • Explosivity Risk: Avoid grinding or heating nitrobenzyl derivatives in bulk; use small-scale reactions under inert atmospheres .
  • Personal Protective Equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for reactions releasing NOx_x gases .
  • Waste Disposal: Neutralize nitro-containing waste with reducing agents (e.g., Fe/HCl) before disposal to prevent environmental contamination .

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